1-(2-Cyclopentylacetyl)azetidine-3-carboxylic acid
Overview
Description
Azetidine-2-carboxylic acid (abbreviated Aze or Azc) is a plant non-protein amino acid homologue of proline with the molecular formula C4H7NO2 . It is a heterocyclic, 4 membered ring with nitrogen as its heteroatom (an azetidine), and a carboxylic acid group substituted on one of the ring carbon atoms .
Synthesis Analysis
Azetidines have been prepared by cyclization, nucleophilic substitution, cycloaddition, ring expansion and rearrangement, ring-contraction, and reduction of β-lactams . The azetidines are precursors for obtaining 3-substituted azetidine-2-carboxylic acids. The key step involved the deprotection of α-chloro-β-amino-sulfinyl imidates with 4 N HCl in dioxane to afford the corresponding imidate hydrochloride, which underwent hydrolysis at 50 °C to yield ester .Molecular Structure Analysis
The molecular structure of azetidine-2-carboxylic acid is a four-membered nitrogen-containing heterocycle that is an analogue of cyclobutane . The majority of the properties of azetidines are driven by the ring strain of approx. 25.4 kcal/mol .Chemical Reactions Analysis
The reactivity of azetidines is driven by a considerable ring strain, while at the same the ring is significantly more stable than that of related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .Physical And Chemical Properties Analysis
Azetidine-2-carboxylic acid has an empirical formula of C4H7NO2 . Its molecular weight is 101.10 . It is available as a 98% pure compound .Scientific Research Applications
Azetidines are a vital class of aza-heterocyclic scaffolds prevalent in diverse natural and synthetic products exhibiting a wide range of biological activities . They are considered remarkable for their aptness as amino acid surrogates and their potential in peptidomimetic and nucleic acid chemistry . They also possess important prospects in catalytic processes including Henry, Suzuki, Sonogashira, and Michael additions .
One of the most efficient ways to synthesize functionalized azetidines is the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction . However, the application of the aza Paternò–Büchi reaction has been met with limited success due to the inherent challenges associated with this approach .
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- Azetidines are considered important in the synthetic chemistry field due to their ubiquity in natural products and importance in medicinal chemistry .
- They are remarkable for their aptness as amino acid surrogates and their potential in peptidomimetic and nucleic acid chemistry .
- They also possess important prospects in catalytic processes including Henry, Suzuki, Sonogashira, and Michael additions .
- Azetidines are an important type of saturated, highly strained, four-membered, nitrogen-containing heterocyclic compound .
- They serve as important raw materials, intermediates, and catalysts in organic synthesis, as well as important active units in amino acids, alkaloids, and pharmaceutically active compounds .
- The development of an efficient and concise method to construct azetidines is of great significance in multiple fields .
Synthetic Chemistry
Photo-induced Copper Catalysis
Safety And Hazards
Future Directions
Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . Recently, remarkable advances in the chemistry and reactivity of azetidines have been reported . Future directions include the invention of new [2+2] cycloaddition reactions for azetidine synthesis, applications of metalated azetidines, practical C(sp3)–H functionalization, facile opening with carbon nucleophiles, and application of azetidines in polymer synthesis .
properties
IUPAC Name |
1-(2-cyclopentylacetyl)azetidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c13-10(5-8-3-1-2-4-8)12-6-9(7-12)11(14)15/h8-9H,1-7H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCKFVMBVVCFGOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CC(C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Cyclopentylacetyl)azetidine-3-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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